4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE

Description

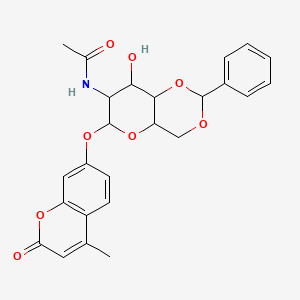

4-Methylumbelliferyl-2-acetamido-4,6-O-benzylidene is a carbohydrate derivative featuring a benzylidene acetal protecting group at the 4,6-positions and a 4-methylumbelliferyl (4-MU) fluorophore linked to the anomeric center. This compound is structurally designed to serve as a chromogenic or fluorogenic substrate in enzymatic assays, particularly for glycosidases and glycosyltransferases, due to the fluorescent properties of the 4-MU group. The 4,6-O-benzylidene acetal is a critical protecting group that directs regioselective bond cleavage under specific reaction conditions, enabling controlled synthesis of oligosaccharides and glycoconjugates . Its application in β-selective glycosylation reactions, especially for challenging 1,2-cis linkages, has been documented in the synthesis of bacterial cell wall polysaccharides .

Properties

IUPAC Name |

N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO8/c1-13-10-20(28)32-18-11-16(8-9-17(13)18)31-25-21(26-14(2)27)22(29)23-19(33-25)12-30-24(34-23)15-6-4-3-5-7-15/h3-11,19,21-25,29H,12H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLXEJLPANVWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406611 | |

| Record name | AC1NJ0IZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55673-91-1 | |

| Record name | AC1NJ0IZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE involves multiple steps, typically starting with the preparation of 4-methylumbelliferone. This compound is then subjected to acetylation and benzylidene protection reactions to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE involves its hydrolysis by specific enzymes, leading to the release of 4-methylumbelliferone, which is highly fluorescent. This fluorescence can be measured to quantify enzyme activity. The molecular targets include various glycosidases and proteases, and the pathways involved are typically those related to carbohydrate metabolism and protein degradation .

Comparison with Similar Compounds

4,6-O-Benzylidene-Protected Mannopyranose Derivatives

These compounds, such as 4,6-O-benzylidene mannopyranose, lack the 4-MU fluorophore but share the benzylidene acetal group. They are widely used in β-mannosylation reactions due to the rigid bicyclic structure of the benzylidene group, which enforces a ^1C₄ chair conformation and stabilizes oxocarbenium ion intermediates. For example, Jeon et al. demonstrated that 4,6-O-benzylidene mannopyranose derivatives enable stereoselective β-mannosidic bond formation in one-pot glycosylation strategies . In contrast, 4-MU derivatives provide real-time enzymatic activity monitoring, a feature absent in non-fluorogenic analogues.

4,6-O-Pyruvylated Mannopyranosyl Donors

Pyruvyl groups at the 4,6-positions introduce steric and electronic differences compared to benzylidene. For instance, 4,6-O-pyruvylated mannopyranosyl donors exhibit reduced β-selectivity due to competing α-anomer formation during glycosylation, as observed in the synthesis of Bacillus anthracis cell wall fragments . The benzylidene group, however, enhances β-selectivity (>90%) by restricting conformational flexibility, making it superior for stereocontrolled synthesis .

Fluorous Benzylidene Acetals

These analogues are used in oligosaccharide synthesis but lack the enzymatic utility of 4-MU-linked compounds .

Comparative Data Table

Mechanistic and Stability Differences

- Regioselective Cleavage: Benzylidene acetals undergo Lewis acid-mediated cleavage (e.g., BH₃·THF, Et₃SiH) with regioselectivity influenced by steric and electronic factors. For example, 4,6-O-benzylidene groups in glucosamine derivatives preferentially cleave at the C6-O bond, while mannose derivatives favor C4-O cleavage . Pyruvyl groups, lacking aromatic stabilization, show lower regiocontrol.

- Stability: Benzylidene acetals are stable under acidic and mild basic conditions but susceptible to hydrogenolysis. Fluorous variants retain stability while adding phase-tagging functionality .

Biological Activity

4-Methylumbelliferyl-2-acetamido-4,6-O-benzylidene (CAS 55673-91-1) is a synthetic compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique biological activities. This compound is primarily utilized as a fluorogenic substrate in enzymatic assays, particularly for glycosidases and proteases. Understanding its biological activity is crucial for its application in diagnostic assays and enzyme kinetics studies.

- Molecular Formula : C25H25NO8

- Molar Mass : 467.47 g/mol

- Structure : The compound features a 4-methylumbelliferone core, which contributes to its fluorescent properties, along with an acetamido group and a benzylidene protection.

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO8 |

| Molar Mass | 467.47 g/mol |

| CAS Number | 55673-91-1 |

| Storage Conditions | -20°C |

Enzymatic Assays

4-Methylumbelliferyl-2-acetamido-4,6-O-benzylidene acts as a substrate for various enzymes. Its hydrolysis by specific glycosidases releases 4-methylumbelliferone, which is highly fluorescent. This property allows for sensitive detection of enzyme activity through fluorometric measurements.

The mechanism involves the enzymatic cleavage of the glycosidic bond, resulting in the release of the fluorescent product. This reaction can be quantitatively measured, making it useful in clinical diagnostics and research applications.

Case Studies

- N-Acetyl-alpha-D-glucosaminidase Assay : A study demonstrated that 4-methylumbelliferyl substrates could effectively measure N-acetyl-alpha-D-glucosaminidase activity in biological samples, such as human serum and pig liver extracts. The fluorometric assay provided a sensitive method for detecting enzyme deficiencies related to metabolic disorders like Sanfilippo syndrome .

- Enzyme Kinetics : In another investigation, the kinetic properties of various glycosidases were assessed using this substrate. The results indicated that enzyme activity could be reliably quantified across different concentrations, providing insights into enzyme behavior under varying conditions .

Cytotoxicity Studies

Preliminary cytotoxicity assessments of related compounds showed varying effects on cell viability. For example, certain analogs exhibited no significant cytotoxic effects at concentrations below 20 µM in B16F10 murine melanoma cells, suggesting safety for further biological evaluations .

Comparative Analysis with Similar Compounds

4-Methylumbelliferyl-2-acetamido-4,6-O-benzylidene is compared with other fluorogenic substrates such as:

| Compound | Enzyme Specificity | Fluorescence Properties |

|---|---|---|

| 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | N-acetyl-β-D-galactosaminidase | High |

| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | N-acetyl-β-D-glucosaminidase | High |

These comparisons highlight the unique structural characteristics that influence their respective enzymatic activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.